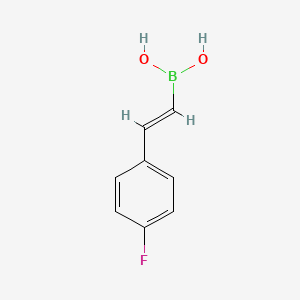

Acide trans-2-(4-fluorophényl)vinylboronique

Vue d'ensemble

Description

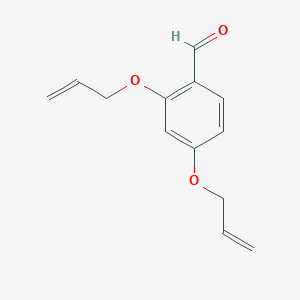

Trans-2-(4-Fluorophenyl)vinylboronic acid is a chemical compound that belongs to the class of organoboronic acids. These compounds are characterized by a boron atom connected to an organic moiety and have significant utility in organic synthesis, particularly in Suzuki coupling reactions. While the provided papers do not directly discuss trans-2-(4-Fluorophenyl)vinylboronic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related boronic acids typically involves the use of organolithium reagents, borate esters, and halogenated aromatic compounds. For instance, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid is achieved using 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, with optimized reaction conditions leading to yields of 52-56% . Although the specific synthesis of trans-2-(4-Fluorophenyl)vinylboronic acid is not detailed, similar methodologies could potentially be applied, with adjustments for the vinyl group and the para-fluoro substituent.

Molecular Structure Analysis

The molecular structure of boronic acids is crucial for their reactivity in chemical reactions. For example, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid is found to play a key role in catalytic activity by preventing the coordination of amines to the boron atom . This suggests that the position and nature of substituents on the phenyl ring of boronic acids, including trans-2-(4-Fluorophenyl)vinylboronic acid, are important for their chemical behavior.

Chemical Reactions Analysis

Boronic acids are widely used in cross-coupling reactions, such as the Suzuki reaction. The synthesis of trans-2-(trifluoromethyl)cyclopropanes via Suzuki reactions with an N-methyliminodiacetic acid boronate demonstrates the utility of boronic acids in forming carbon-carbon bonds . Although the provided papers do not discuss reactions specifically involving trans-2-(4-Fluorophenyl)vinylboronic acid, the general reactivity patterns of boronic acids suggest that it would also be a suitable candidate for such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of fluorine atoms can affect these properties due to their electronegativity and ability to engage in hydrogen bonding. While the papers provided do not offer specific data on trans-2-(4-Fluorophenyl)vinylboronic acid, they do highlight the importance of structural features in determining the properties of boronic acids . It can be inferred that the vinyl and fluorophenyl groups in trans-2-(4-Fluorophenyl)vinylboronic acid would contribute to its unique properties, which would be relevant in its application in organic synthesis.

Applications De Recherche Scientifique

Réactions de couplage de Suzuki-Miyaura

Les réactions de couplage de Suzuki-Miyaura sont un type de réaction de couplage croisé catalysée au palladium utilisée pour synthétiser des composés biaryliques . “Acide trans-2-(4-fluorophényl)vinylboronique” est souvent utilisé comme réactif dans ces réactions .

Préparation de molécules biologiquement actives

Ce composé est également utilisé dans la préparation de molécules biologiquement et pharmacologiquement actives . Ces molécules ont des applications potentielles dans la découverte de médicaments et la chimie médicinale .

Réactions d'addition conjuguée

“this compound” est utilisé comme réactif dans les réactions d'addition conjuguée . Ces réactions sont un type de réaction d'addition nucléophile qui implique l'addition d'une espèce riche en électrons à une alcène pauvre en électrons .

Synthèse de boranates vinyliques MIDA

Les boranates vinyliques MIDA sont des blocs de construction polyvalents en synthèse organique . “this compound” peut être utilisé dans la synthèse de ces composés .

Préparation d'agents antitumoraux

Ce composé peut être utilisé dans la synthèse d'agents antitumoraux de type pyrrolobenzodiazépine C2-aryle . Ces agents sont une classe de molécules qui se lient à l'ADN et qui ont montré une activité prometteuse contre un éventail de types de cancers .

Réactions de couplage catalysées au cobalt

“this compound” peut être utilisé comme réactif dans les réactions de couplage catalysées au cobalt . Ces réactions sont un type de réaction de couplage croisé qui peut être utilisée pour former des liaisons carbone-carbone .

Mécanisme D'action

Target of Action

Trans-2-(4-Fluorophenyl)vinylboronic acid is primarily used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to synthesize biologically and pharmacologically active molecules .

Mode of Action

In Suzuki-Miyaura coupling reactions, trans-2-(4-Fluorophenyl)vinylboronic acid interacts with its targets through a palladium-catalyzed process . The boronic acid moiety of the compound forms a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide compound . This results in the formation of a new carbon-carbon bond, effectively coupling the two original compounds .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways used to create complex organic molecules . The products of these reactions can have various downstream effects depending on their structure and the biological context in which they are used .

Pharmacokinetics

The pharmacokinetic properties of trans-2-(4-Fluorophenyl)vinylboronic acid and its derivatives would depend on the specific molecules that are synthesized using it as a reactant. As such, it’s difficult to generalize about its absorption, distribution, metabolism, and excretion (ADME) properties. The boronic acid moiety is known to have good bioavailability .

Result of Action

The result of the action of trans-2-(4-Fluorophenyl)vinylboronic acid is the formation of new organic compounds via the Suzuki-Miyaura coupling reaction . These new compounds can have a wide range of molecular and cellular effects depending on their specific structures and the biological systems in which they are introduced .

Action Environment

The efficacy and stability of trans-2-(4-Fluorophenyl)vinylboronic acid in Suzuki-Miyaura coupling reactions can be influenced by various environmental factors. These include the presence of a suitable palladium catalyst, the pH of the reaction environment, and the temperature at which the reaction is carried out . It’s also worth noting that the compound is classified as a combustible solid, and its handling requires appropriate safety measures .

Safety and Hazards

Orientations Futures

Given its role as a versatile building block in organic synthesis, trans-2-(4-Fluorophenyl)vinylboronic acid is likely to continue to be a subject of research in the future. Its use in Suzuki-Miyaura coupling reactions and the preparation of biologically and pharmacologically active molecules suggests potential applications in the development of new pharmaceuticals and other biologically active compounds .

Propriétés

IUPAC Name |

[(E)-2-(4-fluorophenyl)ethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNJRIQSFJFDII-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)